molecular formula C16H16N2O B3847526 4-methyl-N'-(4-methylbenzylidene)benzohydrazide CAS No. 115540-63-1

4-methyl-N'-(4-methylbenzylidene)benzohydrazide

Cat. No.: B3847526
CAS No.: 115540-63-1
M. Wt: 252.31 g/mol
InChI Key: UYSSCFZVENAREB-GZTJUZNOSA-N
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Description

4-methyl-N’-(4-methylbenzylidene)benzohydrazide is an organic compound with the molecular formula C16H16N2O It is a hydrazone derivative, characterized by the presence of a hydrazide group (-CONHNH2) linked to a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-(4-methylbenzylidene)benzohydrazide typically involves the condensation reaction between 4-methylbenzohydrazide and 4-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

4-methylbenzohydrazide+4-methylbenzaldehyde4-methyl-N’-(4-methylbenzylidene)benzohydrazide\text{4-methylbenzohydrazide} + \text{4-methylbenzaldehyde} \rightarrow \text{4-methyl-N'-(4-methylbenzylidene)benzohydrazide} 4-methylbenzohydrazide+4-methylbenzaldehyde→4-methyl-N’-(4-methylbenzylidene)benzohydrazide

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for 4-methyl-N’-(4-methylbenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’-(4-methylbenzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted aromatic compounds with functional groups like nitro (-NO2) or halogen (e.g., -Br).

Scientific Research Applications

4-methyl-N’-(4-methylbenzylidene)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-methyl-N’-(4-methylbenzylidene)benzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazone group can form stable complexes with metal ions, which may contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,4-dichlorobenzylidene)-4-methylbenzohydrazide
  • 2-chloro-5-nitro-N’-(4-methylbenzylidene)benzohydrazide

Comparison

Compared to similar compounds, 4-methyl-N’-(4-methylbenzylidene)benzohydrazide is unique due to the presence of two methyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s ability to interact with biological targets and its overall stability .

Properties

IUPAC Name

4-methyl-N-[(E)-(4-methylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12-3-7-14(8-4-12)11-17-18-16(19)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,18,19)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSSCFZVENAREB-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115540-63-1
Record name 4-METHYL-N'-(4-METHYLBENZYLIDENE)BENZOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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